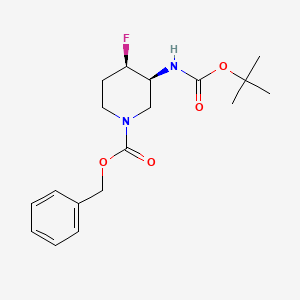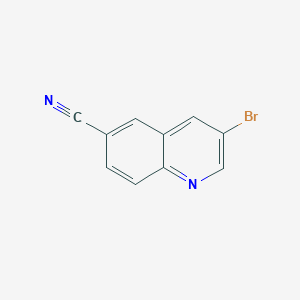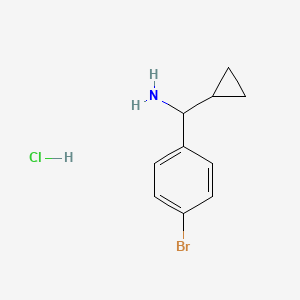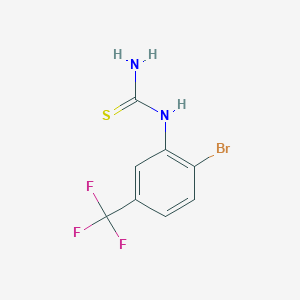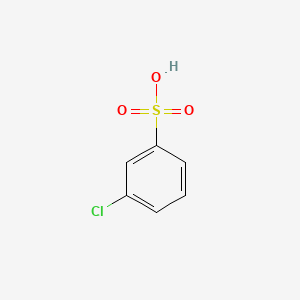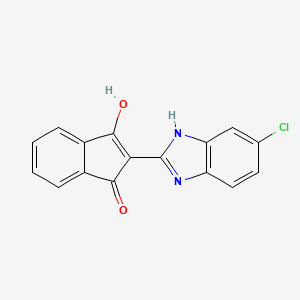![molecular formula C12H14N2O3 B3034746 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione CAS No. 21754-26-7](/img/structure/B3034746.png)
3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, also known as 4-HM-6-MP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the piperazine family, and is often used in laboratory experiments due to its unique properties. 4-HM-6-MP has been studied extensively in the past decade, and has been found to have a variety of potential applications, including in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
- Synthesis and Spectroscopic Analysis : The synthesis of 1-hydroxypiperazine-2,5-diones, which include compounds similar to 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, has been explored. These compounds are synthesized from amino acids and show spectral properties similar to corresponding piperazinediones, with notable differences in infrared carbonyl frequencies in the solid state (Akiyama, Katoh, & Tsuchiya, 1989).
Structural and Stereochemical Studies
- Isomerism and Tautomerism : Research on 3-arylidene-6-methyl-piperazine-2,5-diones has revealed insights into geometrical isomerism and tautomerism. These compounds exhibit interesting structural dynamics such as formation of cis-isomers upon photolysis and reactions with bases leading to tautomeric pyrazines (Blake & Sammes, 1970).
Biological and Medicinal Applications
- Antiviral Activity : Certain diketopiperazine derivatives, structurally related to this compound, have shown antiviral activities. Specifically, these compounds have demonstrated modest to potent activity against the influenza A (H1N1) virus (Wang et al., 2013).
Chemical Properties and Reactivity
- Reactivity and Applications as Organic Substrates : 3-Ylidenepiperazine-2,5-diones, a category that includes the compound , are known for their reactivity and versatility as organic substrates. They can be synthesized in optically active forms and are prone to various addition reactions, making them useful in the synthesis of natural products and analogs (Liebscher & Jin, 1999).
Stereochemical and Conformational Analysis
- Conformational Analysis : N4-methylation of certain piperazine-2,5-dione derivatives has been found to change their conformation from folded to extended, highlighting the significance of substituent modifications on the overall structure of these compounds (Nakao et al., 2016).
Wirkmechanismus
Target of Action
Cyclo(Ala-Tyr), also known as 3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, is a type of cyclic dipeptide (CDP) or diketopiperazine (DKP) compound It’s worth noting that cdps are known to exhibit a broad range of biological and pharmacological activities such as antibacterial, antifungal, antiviral, and immunosuppressive activities .
Mode of Action
It is known that cdps are produced by cyclodipeptide synthases (cdpss), which hijack aminoacyl-trnas from the ribosomal machinery for cyclodipeptide formation . This suggests that Cyclo(Ala-Tyr) might interact with its targets in a similar manner.
Biochemical Pathways
Cyclo(Ala-Tyr) is synthesized by CDPSs, which are mainly found in bacteria . These enzymes use aminoacyl-tRNAs from the ribosomal machinery to form cyclodipeptides . The production of Cyclo(Ala-Tyr) is a part of the broader biochemical pathway of tryptophan-containing cyclodipeptide biosynthesis .
Pharmacokinetics
It’s important to note that peptides generally have limitations such as short half-life, rapid metabolism, and poor oral bioavailability . Modifications can be employed to improve the pharmacokinetic properties of peptides .
Result of Action
Cdps are known to exhibit a broad range of biological and pharmacological activities . For example, some CDPs have been found to inhibit the growth of certain plant pathogens .
Action Environment
It’s worth noting that the production of cdps like cyclo(ala-tyr) can be influenced by the microbial machinery, highlighting the potential role of environmental factors in their biosynthesis .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cyclo(Ala-Tyr) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the unique ring structure of Cyclo(Ala-Tyr), which can influence its binding affinity and activity . It has been reported to exhibit antioxidant, anti-aging, and anti-inflammatory activities, making it a compound of interest in drug research and beauty applications .
Cellular Effects
Cyclo(Ala-Tyr) has been shown to exert effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Cyclo(Ala-Tyr) is complex and involves interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo(Ala-Tyr) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
Cyclo(Ala-Tyr) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione involves the reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(methylamino)benzyl alcohol, which is then oxidized to form 4-(methylamino)benzaldehyde. The resulting aldehyde is then condensed with 6-methylpiperazine-2,5-dione to form the target compound.", "Starting Materials": [ "4-hydroxybenzaldehyde", "methylamine", "6-methylpiperazine-2,5-dione" ], "Reaction": [ "Step 1: Reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(methylamino)benzyl alcohol", "Step 2: Oxidation of 4-(methylamino)benzyl alcohol to form 4-(methylamino)benzaldehyde", "Step 3: Condensation of 4-(methylamino)benzaldehyde with 6-methylpiperazine-2,5-dione to form 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione" ] } | |
| 21754-26-7 | |
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16)/t7-,10-/m0/s1 |
InChI-Schlüssel |
MFUNIDMQFPXVGU-XVKPBYJWSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)
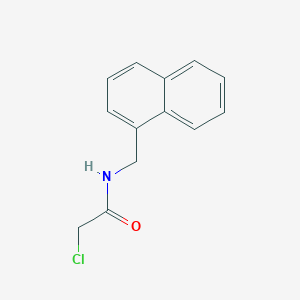
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
